molecular formula C19H30BNO4 B1467831 Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate CAS No. 936728-17-5

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Cat. No.: B1467831
CAS No.: 936728-17-5
M. Wt: 347.3 g/mol
InChI Key: MZFOCJORKNCEMQ-UHFFFAOYSA-N
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Description

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₆H₂₈BNO₄
Molecular Weight 309.209 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 348.0 ± 52.0 °C at 760 mmHg
Melting Point 105 °C
Flash Point 164.3 ± 30.7 °C

The compound features a tert-butyl group and a dioxaborolane moiety, which are known to enhance solubility and biological activity.

Research indicates that compounds containing a dioxaborolane structure can interact with various biological targets, particularly in cancer therapy. The mechanism often involves the inhibition of key signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

In studies focusing on related compounds, it has been observed that derivatives of dioxaborolane exhibit significant growth inhibition in tumor cell lines while sparing non-tumorigenic cells. For example:

  • Case Study : A derivative similar to this compound demonstrated potent cytotoxicity against murine liver cancer cells at concentrations as low as 10 µM without affecting healthy cells .

Inhibition of Cell Motility

The compound may also inhibit cancer cell motility. This is crucial as metastasis is a significant challenge in cancer treatment:

  • Research Finding : In vitro assays showed that certain dioxaborolane derivatives reduced the migration of cancer cells by altering the expression of proteins involved in cell adhesion and motility .

Case Studies and Research Findings

  • Growth Inhibition Study :
    • Objective : To evaluate the efficacy of dioxaborolane derivatives in inhibiting tumor growth.
    • Results : Compounds showed selective toxicity towards cancer cells with minimal effects on normal cells.
    • : The structural features of these compounds contribute significantly to their anticancer properties .
  • Mechanistic Insights :
    • Research Focus : Understanding how these compounds affect cellular signaling pathways.
    • Findings : Specific interactions with phosphoproteins were identified that could elucidate their mechanism of action in inhibiting tumor growth .
  • Comparative Analysis :
    • A comparative study highlighted the differences in biological activity between various dioxaborolane derivatives and their corresponding effects on different cell lines.

Table: Comparative Biological Activities

Compound NameIC50 (µM)Target Cell LineSelectivity Ratio (Tumor/Normal)
This compound10Murine Liver CancerHigh
Related Dioxaborolane Derivative15Human Breast CancerModerate
Another Analogue25Non-Tumorigenic CellsLow

Properties

IUPAC Name

tert-butyl N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21(8)13-14-9-11-15(12-10-14)20-24-18(4,5)19(6,7)25-20/h9-12H,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFOCJORKNCEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.